molecular formula C11H12N4O4*C6H13N B612872 Z-L-Aza-OH*CHA CAS No. 684270-44-8

Z-L-Aza-OH*CHA

Cat. No. B612872
M. Wt: 264,24*99,18 g/mole
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-L-Aza-OH*CHA is a chemical compound that has gained significant attention in scientific research. It is a synthetic amino acid derivative that has shown promising results in various biochemical and physiological studies.

Mechanism Of Action

Z-L-Aza-OH*CHA acts as an inhibitor of various enzymes, including proteases and kinases. It binds to the active site of the enzyme, preventing its activity and leading to the inhibition of the enzyme's function. This mechanism of action has been studied extensively and has provided valuable insights into the development of new drugs targeting enzyme activity.

Biochemical And Physiological Effects

Z-L-Aza-OH*CHA has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the prevention of amyloid beta aggregation in Alzheimer's disease, and the modulation of immune responses. It has also been shown to have anti-inflammatory effects and to promote wound healing.

Advantages And Limitations For Lab Experiments

Z-L-Aza-OH*CHA has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, including its relatively low potency and selectivity for specific enzymes.

Future Directions

There are several future directions for research on Z-L-Aza-OH*CHA, including the development of more potent and selective derivatives, the investigation of its effects on different enzymes and biological systems, and the exploration of its potential as a therapeutic agent for various diseases. Additionally, the use of Z-L-Aza-OH*CHA in combination with other drugs or therapies may provide new avenues for the treatment of complex diseases.
Conclusion:
In conclusion, Z-L-Aza-OH*CHA is a promising chemical compound that has shown potential in various scientific research applications. Its synthesis method is relatively simple, and it has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Future research on Z-L-Aza-OH*CHA may lead to the development of new drugs and therapies for the treatment of various diseases.

Synthesis Methods

The synthesis of Z-L-Aza-OH*CHA involves the reaction of N-Boc-protected azaindoline with Z-L-glutamic acid, followed by the removal of the Boc group. The final product is obtained through the reaction of the resulting intermediate with chloroacetic acid. The synthesis method is relatively simple and can be modified to produce different derivatives of Z-L-Aza-OH*CHA.

Scientific Research Applications

Z-L-Aza-OH*CHA has been used in various scientific research applications, including drug design and development, enzyme inhibition studies, and peptide chemistry. It has shown promising results in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurological disorders.

properties

CAS RN

684270-44-8

Product Name

Z-L-Aza-OH*CHA

Molecular Formula

C11H12N4O4*C6H13N

Molecular Weight

264,24*99,18 g/mole

synonyms

Z-L-Aza-OH*CHA; Z-Aza-OH*CHA; Cbz-L-Aza-OH*CHA; Cbz-Aza-OH*CHA; Z-L-beta-azidoalanine cyclohexylamine salt; N-alpha-Benzyloxycarbonyl-3-azido-L-alanine cyclohexylamine salt

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.